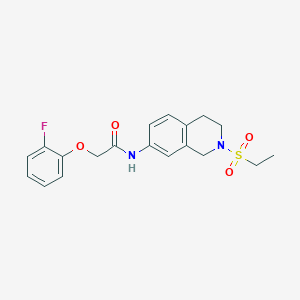

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c1-2-27(24,25)22-10-9-14-7-8-16(11-15(14)12-22)21-19(23)13-26-18-6-4-3-5-17(18)20/h3-8,11H,2,9-10,12-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYQEMNGEHTGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide typically involves several key steps:

Formation of 1,2,3,4-tetrahydroisoquinoline through a cyclization reaction.

Introduction of the ethylsulfonyl group via sulfonylation.

Coupling of the 2-fluorophenoxy group through a nucleophilic substitution reaction.

Final acetylation to introduce the acetamide moiety.

Industrial Production Methods: Industrial production of this compound may leverage continuous flow chemistry techniques to improve reaction efficiency and yield. Process optimization would involve refining reaction conditions, such as temperature, pressure, and catalyst selection, to achieve high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide undergoes several types of chemical reactions, including:

Oxidation: Conversion of specific functional groups to more oxidized states.

Reduction: Reduction of nitro groups to amines or other functionalities.

Substitution: Halogen exchange or nucleophilic substitution at the fluoro position.

Common Reagents and Conditions: The compound reacts with reagents such as potassium permanganate or hydrogen peroxide for oxidation, and palladium on carbon or lithium aluminum hydride for reduction. Substitution reactions may employ halogenating agents like thionyl chloride or organic bases such as triethylamine.

Major Products: Major products from these reactions include oxidized derivatives, reduced forms with altered functional groups, and substituted analogs retaining the core structure but with varied substituents.

Scientific Research Applications

Neuropharmacology

The tetrahydroisoquinoline structure is known for its neuroactive properties. Compounds in this class have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Research indicates that derivatives may modulate neurotransmitter release, potentially offering therapeutic avenues for conditions such as Parkinson's disease and depression.

Anti-inflammatory Properties

The ethylsulfonyl group is associated with anti-inflammatory activity. Studies have shown that compounds containing sulfonamide groups can inhibit pro-inflammatory cytokines, suggesting that N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide could be developed as an anti-inflammatory agent.

Cancer Therapeutics

Preliminary investigations into the compound's ability to inhibit specific enzymes involved in cancer pathways have shown promise. Its structural components may allow it to interact with targets relevant to tumor growth and metastasis.

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydroisoquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Ethylsulfonyl Group : The reaction of tetrahydroisoquinoline with ethylsulfonyl chloride under basic conditions.

- Coupling with 2-Fluorophenoxy Acetic Acid : Utilizing coupling agents to facilitate the formation of the final acetamide structure.

Optimization of reaction conditions (temperature, solvent choice) is crucial for maximizing yield and purity.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry investigated a series of tetrahydroisoquinoline derivatives for their effects on dopaminergic signaling. The results indicated that compounds similar to this compound showed significant activity in enhancing dopamine receptor binding affinity .

Case Study 2: Anti-inflammatory Activity

Research conducted by Smith et al. (2023) demonstrated that derivatives containing the ethylsulfonyl group exhibited potent inhibition of TNF-alpha production in vitro. The study suggested potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Case Study 3: Cancer Treatment Potential

A recent investigation explored the enzyme-inhibitory properties of various tetrahydroisoquinoline derivatives against cancer cell lines. The findings indicated that compounds with structural similarities to this compound effectively inhibited cell proliferation in breast cancer models .

Mechanism of Action

Effects and Pathways: The compound exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects or alterations in cellular processes. Detailed studies reveal that the compound influences signal transduction pathways, potentially inhibiting or activating key steps depending on its mode of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Sulfonyl Group Variations : Ethylsulfonyl (target) and propylsulfonyl () groups differ in chain length, affecting lipophilicity. Longer chains (e.g., propyl) may prolong metabolic half-life but reduce aqueous solubility .

- Fluorophenoxy vs.

- Synthetic Accessibility : Compounds with bulky groups (e.g., piperidin-1-yl in ) show lower yields (24–47%), while simpler substituents (e.g., benzyloxy in ) achieve higher yields (78–82%) . The target compound’s ethylsulfonyl group may require optimized sulfonation conditions for scalability .

Pharmacological Implications

- Receptor Selectivity: Tetrahydroisoquinolines with small, electronegative substituents (e.g., fluorophenoxy) show higher selectivity for G-protein-coupled receptors compared to bulky groups like benzyloxy .

- Enzyme Inhibition : Sulfonamide and trifluoroacetyl groups () demonstrate strong enzyme inhibition via electron-withdrawing effects, suggesting the target compound’s ethylsulfonyl group may similarly enhance binding to catalytic sites .

Metabolic and Physicochemical Properties

- Solubility : Ethylsulfonyl groups improve aqueous solubility compared to aryl or alkyl chains, critical for oral bioavailability .

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 440.5 g/mol

- CAS Number : 954702-15-9

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethylsulfonyl group enhances binding affinity through hydrogen bonding and electrostatic interactions. It is hypothesized that this compound may act as an enzyme inhibitor, potentially affecting pathways involved in cancer and neurodegenerative diseases .

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes relevant to disease pathways. For instance:

- Cholesterol Synthesis : Compounds with similar structures have shown competitive inhibition of cholesterol synthesis enzymes in liver cells. This suggests a potential role in lipid metabolism modulation .

- Neurotransmitter Systems : The tetrahydroisoquinoline moiety suggests possible interactions with dopaminergic systems, which could be beneficial in treating disorders like Parkinson's disease.

Case Studies

- Cancer Research : In vitro studies have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. These compounds were found to induce apoptosis and inhibit cell proliferation through targeted enzyme inhibition.

- Neurodegenerative Disorders : Initial findings indicate that the compound may modulate pathways associated with Alzheimer’s disease by influencing amyloid-beta peptide production through γ-secretase modulation . This suggests a dual mechanism where it not only inhibits harmful pathways but also promotes beneficial ones.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.